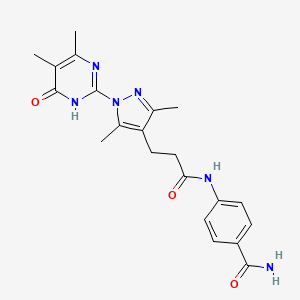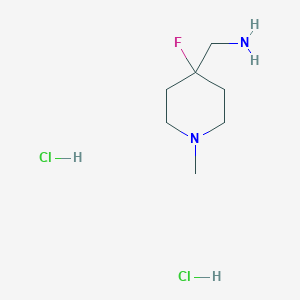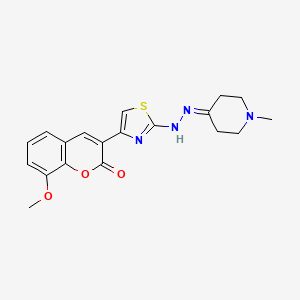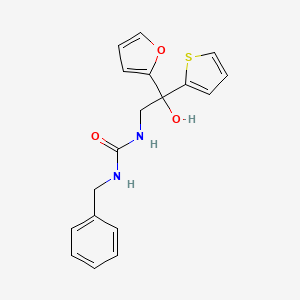
4-(3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamido)benzamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing pyrimidine and pyrazole derivatives, including compounds structurally related to the mentioned chemical, by employing techniques such as microwave irradiative cyclocondensation. These compounds have been structurally characterized using spectroscopic methods such as IR, H-NMR, and mass spectrometry (Deohate & Palaspagar, 2020). Such research underscores the ongoing interest in developing efficient synthetic routes for heterocyclic compounds due to their diverse biological activities.
Biological Activities
Anticancer Potential
Studies have focused on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer agents. These derivatives have shown promising anticancer activities against various cancer cell lines, highlighting the potential of pyrimidine and pyrazole derivatives in cancer therapy (Rahmouni et al., 2016). Another study synthesized benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds, demonstrating significant anti-inflammatory and analgesic properties, with some compounds showing a high selectivity for COX-2 inhibition, an important target in cancer and inflammation treatment (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The creation of heterocyclic compounds incorporating pyrimidine and pyrazole units has also been investigated for their antimicrobial potential. These compounds have been evaluated for insecticidal and antimicrobial activities, showing effectiveness against specific bacterial strains and pests (Deohate & Palaspagar, 2020). Such findings are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and agricultural pests.
Molecular Interactions and Drug Design
The study of molecular interactions and structural analysis of antipyrine-like derivatives, including those similar to the mentioned compound, has been conducted to understand their binding mechanisms and potential drug design applications. Through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, insights into the intermolecular interactions that govern the biological activities of these compounds have been gained. This research aids in the rational design of new therapeutic agents with enhanced efficacy and selectivity (Saeed et al., 2020).
properties
IUPAC Name |
4-[3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-11-12(2)23-21(25-20(11)30)27-14(4)17(13(3)26-27)9-10-18(28)24-16-7-5-15(6-8-16)19(22)29/h5-8H,9-10H2,1-4H3,(H2,22,29)(H,24,28)(H,23,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIHESQGJUGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Fluorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2657967.png)



![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2657974.png)



![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B2657979.png)
![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)


![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)
